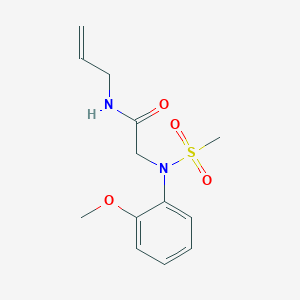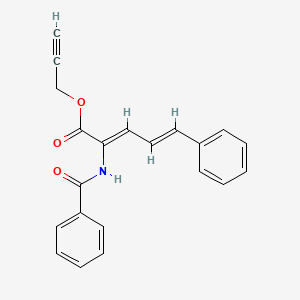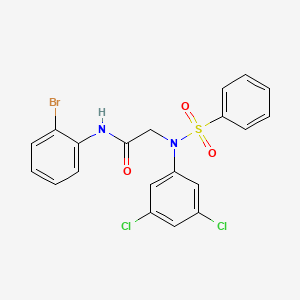
N~1~-allyl-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-allyl-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as AMG 282, is a small molecule inhibitor that has shown potential in the treatment of cancer. It was first synthesized by researchers at Amgen Inc. and has since been the subject of numerous scientific studies. In
Wirkmechanismus
The mechanism of action of N~1~-allyl-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 282 involves the inhibition of a protein called focal adhesion kinase (FAK), which is involved in cell adhesion, migration, and proliferation. By inhibiting FAK, N~1~-allyl-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 282 prevents cancer cells from spreading and dividing, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N~1~-allyl-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 282 has been shown to have other biochemical and physiological effects. It has been shown to reduce inflammation and fibrosis in animal models, and to improve cardiac function in models of heart failure. However, further research is needed to fully understand these effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N~1~-allyl-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 282 is its specificity for FAK, which makes it a useful tool for studying the role of FAK in various biological processes. However, its potency and selectivity can also make it difficult to use in certain experiments, particularly those involving whole organisms. In addition, the cost of N~1~-allyl-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 282 can be prohibitive for some researchers.
Zukünftige Richtungen
There are several potential future directions for research involving N~1~-allyl-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 282. One area of interest is the development of new formulations or delivery methods that could improve its efficacy and reduce its toxicity. Another area of interest is the exploration of its effects on other diseases, such as fibrosis and cardiovascular disease. Finally, further research is needed to fully understand the mechanism of action of N~1~-allyl-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 282 and its potential for use in combination with other cancer treatments.
Synthesemethoden
The synthesis of N~1~-allyl-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 282 involves several steps, starting with the reaction of N-methyl glycine with allyl bromide to form N-allyl-N-methylglycine. This intermediate is then reacted with 2-methoxybenzaldehyde to form N-allyl-N-(2-methoxybenzyl)glycine. Finally, the methylsulfonyl group is introduced through a reaction with methanesulfonyl chloride to yield the final product, N~1~-allyl-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 282.
Wissenschaftliche Forschungsanwendungen
N~1~-allyl-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 282 has been the subject of numerous scientific studies, particularly in the area of cancer research. It has been shown to inhibit the growth of certain types of cancer cells, including breast cancer, lung cancer, and melanoma. In addition, N~1~-allyl-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 282 has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
2-(2-methoxy-N-methylsulfonylanilino)-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-4-9-14-13(16)10-15(20(3,17)18)11-7-5-6-8-12(11)19-2/h4-8H,1,9-10H2,2-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXNRSGANHLFMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CC(=O)NCC=C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)-N-prop-2-en-1-ylglycinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B4986807.png)
![8-[2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-7-isobutyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4986812.png)
![2-(4-methoxyphenoxy)-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B4986837.png)
![2-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]-N-phenylbenzamide](/img/structure/B4986838.png)
![1-[1-(2-furoyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4986842.png)
![N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B4986851.png)
![N-[2-(4-tert-butylphenoxy)ethyl]-2-nitro-5-(1-piperidinyl)aniline](/img/structure/B4986855.png)

![N-butyl-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B4986874.png)
![9-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B4986876.png)
![5-[bis(2-chloroethyl)amino]-1-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]-2,4(1H,3H)-pyrimidinedione hydrochloride](/img/structure/B4986877.png)
![2-chloro-N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B4986882.png)
![N'-{4-methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B4986887.png)